molecular formula C18H34Cl2O2S B14345122 9-Chloro-10-(chlorosulfanyl)octadecanoic acid CAS No. 92116-13-7

9-Chloro-10-(chlorosulfanyl)octadecanoic acid

Cat. No.: B14345122
CAS No.: 92116-13-7
M. Wt: 385.4 g/mol
InChI Key: CHKKHLUBBPTDNX-UHFFFAOYSA-N
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Description

9-Chloro-10-(chlorosulfanyl)octadecanoic acid is a halogenated fatty acid. This compound is characterized by the presence of chlorine and sulfur atoms attached to an octadecanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-10-(chlorosulfanyl)octadecanoic acid typically involves the chlorination of octadecanoic acid followed by the introduction of a chlorosulfanyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The chlorosulfanyl group can be introduced using reagents like sulfur dichloride or sulfur monochloride under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These processes are carried out in reactors designed to handle the corrosive nature of chlorinating and sulfonating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-10-(chlorosulfanyl)octadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Chloro-10-(chlorosulfanyl)octadecanoic acid has several applications in scientific research:

    Biology: Studied for its potential effects on cellular processes due to its structural similarity to natural fatty acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Chloro-10-(chlorosulfanyl)octadecanoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and function. It may also interact with specific enzymes, inhibiting or modifying their activity. The presence of chlorine and sulfur atoms can enhance its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-10-(chlorosulfanyl)octadecanoic acid is unique due to the presence of both chlorine and sulfur atoms, which confer distinct chemical properties and reactivity.

Properties

CAS No.

92116-13-7

Molecular Formula

C18H34Cl2O2S

Molecular Weight

385.4 g/mol

IUPAC Name

9-chloro-10-chlorosulfanyloctadecanoic acid

InChI

InChI=1S/C18H34Cl2O2S/c1-2-3-4-5-8-11-14-17(23-20)16(19)13-10-7-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22)

InChI Key

CHKKHLUBBPTDNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)SCl

Origin of Product

United States

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